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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 4-[(2R)-2-
aminopropyl]phenol, also known as p-hydroxyamphetamine (p-OHA), and its parent

compound, amphetamine. Both are sympathomimetic amines that exert significant effects on

the central nervous system. This analysis delves into their chemical properties, mechanisms of

action, and pharmacological effects, supported by experimental data to inform research and

drug development efforts.

Chemical and Physical Properties
While sharing a core phenethylamine structure, the addition of a hydroxyl group to the para

position of the phenyl ring in 4-[(2R)-2-aminopropyl]phenol significantly alters its

physicochemical properties compared to amphetamine.
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Property
4-[(2R)-2-
aminopropyl]phenol

Amphetamine

Chemical Formula C₉H₁₃NO C₉H₁₃N

Molar Mass 151.21 g/mol 135.21 g/mol

Structure

A substituted phenethylamine

with a hydroxyl group at the

para-position of the phenyl

ring.

A potent central nervous

system stimulant of the

phenethylamine class.

Synonyms

p-hydroxyamphetamine (p-

OHA), Norpholedrine,

Oxyamphetamine

alpha-methylphenethylamine,

Benzedrine (racemic),

Dexedrine

(dextroamphetamine)

Mechanism of Action: A Tale of Two Amines
Both compounds act as indirect-acting sympathomimetics, primarily by increasing the synaptic

concentrations of catecholamine neurotransmitters, namely dopamine (DA) and norepinephrine

(NE). However, their potencies and specific interactions with key protein targets differ.

Monoamine Transporters: The Primary Targets
Amphetamine is a well-established substrate and inhibitor of the dopamine transporter (DAT)

and the norepinephrine transporter (NET). It is taken up into the presynaptic neuron by these

transporters and subsequently triggers the reverse transport (efflux) of dopamine and

norepinephrine from the neuron into the synaptic cleft.[1][2]

4-[(2R)-2-aminopropyl]phenol also interacts with these transporters to inhibit the reuptake

and promote the release of norepinephrine and, to a lesser extent, dopamine.[3][4] However,

comparative studies indicate that amphetamine is a more potent inhibitor of norepinephrine

uptake than its hydroxylated metabolite.

Experimental Data: Inhibition of Norepinephrine Uptake
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The following data is derived from a study by Wenger and Rutledge (1974), which investigated

the effects of amphetamine and its metabolites on the uptake of ³H-norepinephrine in rat

cerebral cortex slices.

Compound IC₅₀ for NE Uptake Inhibition (µM)

d-Amphetamine 0.28

4-Hydroxyamphetamine (p-OHA) 2.5

Experimental Protocol: Norepinephrine Uptake Assay in Rat Cerebral Cortex Slices

This protocol is based on the methodology described by Wenger and Rutledge (1974).

Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats were dissected and

sliced to a thickness of 0.4 mm.

Incubation: Slices were pre-incubated in Krebs-Ringer phosphate buffer at 37°C for 15

minutes.

Drug Treatment: Various concentrations of d-amphetamine or 4-hydroxyamphetamine were

added to the incubation medium.

Radiolabeling: ³H-norepinephrine (specific activity 5-10 Ci/mmol) was added to a final

concentration of 0.1 µM, and the incubation continued for 10 minutes.

Wash: The slices were rapidly washed with ice-cold buffer to terminate the uptake process.

Analysis: The amount of ³H-norepinephrine taken up by the slices was determined by liquid

scintillation counting. IC₅₀ values were calculated from the concentration-response curves.
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Mechanism of Action at Monoamine Transporters

Trace Amine-Associated Receptor 1 (TAAR1)
Both amphetamine and 4-[(2R)-2-aminopropyl]phenol are agonists of the Trace Amine-

Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates

monoaminergic neurotransmission.[4][5][6] Activation of TAAR1 can lead to a reduction in the

firing rate of dopamine neurons and can also influence the function of monoamine transporters.

Experimental Data: TAAR1 Agonist Potency

Data from Reese et al. (2007) demonstrates the agonist activity of both compounds at rat

TAAR1 expressed in HEK-293 cells.
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Compound EC₅₀ at rat TAAR1 (µM)

S-(+)-Amphetamine 0.46

S-(+)-p-Hydroxyamphetamine 0.18

Experimental Protocol: TAAR1 Functional Assay

This protocol is based on the methodology described by Reese et al. (2007).

Cell Culture: Human Embryonic Kidney (HEK-293) cells were stably transfected with the rat

TAAR1 gene.

cAMP Measurement: Cells were incubated with various concentrations of the test

compounds (S-(+)-amphetamine or S-(+)-p-hydroxyamphetamine).

Analysis: The intracellular accumulation of cyclic AMP (cAMP) was measured using a

competitive binding assay. EC₅₀ values were determined from the concentration-response

curves.
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TAAR1 Signaling Pathway

Pharmacological Effects: In Vivo Comparison
The differences in their mechanisms of action translate to distinct in vivo pharmacological

profiles, particularly concerning their effects on locomotor activity.

Locomotor Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b075186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amphetamine is well-known for its dose-dependent stimulation of locomotor activity in rodents.

[7] This effect is primarily attributed to the enhanced dopaminergic neurotransmission in the

nucleus accumbens.

Studies on 4-[(2R)-2-aminopropyl]phenol have shown that it also increases locomotor activity

when administered directly into the brain (intracerebroventricularly) in mice. This effect is also

mediated by the dopaminergic system. However, direct comparative studies on locomotor

activity following systemic administration are needed for a complete picture.

Experimental Data: Locomotor Activity in Mice

The following data is a qualitative summary from studies by Onogi et al. (2009) for p-

hydroxyamphetamine and various sources for amphetamine.

Compound Dose
Route of
Administration

Effect on
Locomotor Activity

Amphetamine 1-5 mg/kg Intraperitoneal (i.p.)
Significant, dose-

dependent increase

p-

Hydroxyamphetamine
10-100 nmol

Intracerebroventricular

(i.c.v.)

Significant, dose-

dependent increase

Experimental Protocol: Locomotor Activity Assessment in Mice

This protocol is a generalized procedure based on common practices in behavioral

pharmacology.

Animals: Male mice (e.g., C57BL/6 strain) are individually housed and habituated to the

testing room.

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared

beams to automatically record horizontal and vertical movements.

Procedure: Mice are placed in the open-field arena for a habituation period (e.g., 30-60

minutes). Following habituation, they are administered either vehicle, amphetamine (i.p.), or

p-hydroxyamphetamine (i.c.v.).
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Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded

for a set period (e.g., 60-120 minutes) post-injection.

Analysis: Data is analyzed using ANOVA to compare the effects of different doses of the

compounds to the vehicle control group.

Experimental Workflow for Locomotor Activity

Summary and Conclusion
This comparative guide highlights the key differences and similarities between 4-[(2R)-2-
aminopropyl]phenol and amphetamine. The presence of a hydroxyl group in 4-[(2R)-2-
aminopropyl]phenol reduces its potency as a norepinephrine reuptake inhibitor compared to

amphetamine. Conversely, it exhibits a higher potency as an agonist at the TAAR1 receptor.

These molecular distinctions likely underlie differences in their overall pharmacological profiles.

While both compounds stimulate locomotor activity through dopaminergic mechanisms, the

route of administration and relative potencies for different targets suggest that their in vivo

effects may not be identical.

For researchers and drug development professionals, these findings underscore the

importance of considering metabolic transformations and the nuanced interactions with multiple

targets when designing and evaluating novel psychostimulant compounds. Further head-to-

head studies, particularly those examining dopamine release potency and in vivo behavioral

effects following systemic administration, are warranted to fully elucidate the comparative

pharmacology of these two molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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